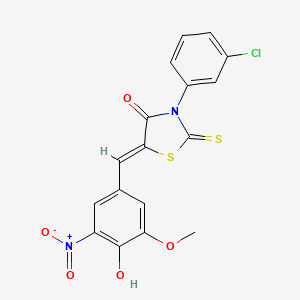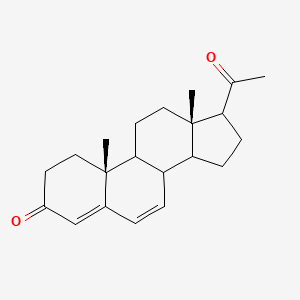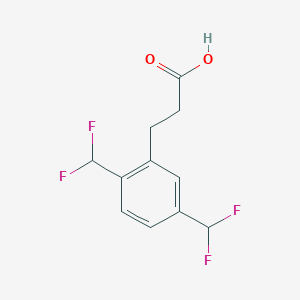
(2,5-Bis(difluoromethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Bis(difluoromethyl)phenyl)propanoic acid typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the attachment of a propanoic acid group. One common method involves the use of difluoromethylation reagents to introduce the CF2H groups onto a phenyl precursor. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Bis(difluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2,5-Bis(difluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies and drug development.
Wirkmechanismus
The mechanism by which (2,5-Bis(difluoromethyl)phenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to altered biological activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
(2,5-Bis(trifluoromethyl)phenyl)propanoic acid: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
(2,5-Bis(fluoromethyl)phenyl)propanoic acid: Contains fluoromethyl groups instead of difluoromethyl groups.
Uniqueness: (2,5-Bis(difluoromethyl)phenyl)propanoic acid is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H10F4O2 |
|---|---|
Molekulargewicht |
250.19 g/mol |
IUPAC-Name |
3-[2,5-bis(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-10(13)7-1-3-8(11(14)15)6(5-7)2-4-9(16)17/h1,3,5,10-11H,2,4H2,(H,16,17) |
InChI-Schlüssel |
WEAICMKAMVWCEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)F)CCC(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14794945.png)
![benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14794951.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)
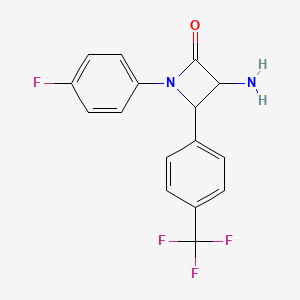

![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)

![N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-[1-[2-[[2-[2-(2-benzamidopropanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14795003.png)
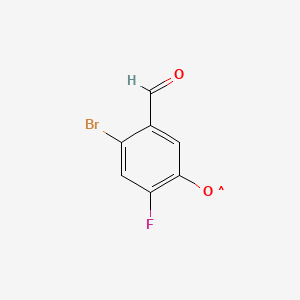
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
